An In-depth Technical Guide on (Z)-4-Phenyl-3-nitro-3-buten-2-one
An In-depth Technical Guide on (Z)-4-Phenyl-3-nitro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Phenyl-3-nitro-3-buten-2-one is an α,β-unsaturated ketone, also known as a nitroalkene. This class of compounds is of significant interest in medicinal chemistry and organic synthesis. The electrophilic nature of the carbon-carbon double bond, enhanced by the electron-withdrawing nitro group, makes these molecules reactive Michael acceptors.[1] This reactivity is the basis for their biological activity, as they can form covalent adducts with nucleophilic residues, such as cysteine, in proteins.[1][2] This guide provides a technical overview of the chemical properties, synthesis, and potential biological relevance of (Z)-4-Phenyl-3-nitro-3-buten-2-one.
Chemical Properties and Data
The chemical properties of (Z)-4-Phenyl-3-nitro-3-buten-2-one are predicted based on its structure and data from similar compounds. The presence of a phenyl group, a conjugated nitro-alkene system, and a ketone functional group defines its reactivity and spectral characteristics.
Estimated Physicochemical Properties
| Property | Estimated Value | Reference/Justification |
| Molecular Formula | C₁₀H₉NO₃ | Based on structure |
| Molecular Weight | 191.18 g/mol | Based on structure |
| Appearance | Yellowish solid or oil | Typical for conjugated nitro compounds |
| Solubility | Soluble in common organic solvents (e.g., CHCl₃, DCM, Acetone) | General property of similar organic molecules |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (Z)-4-Phenyl-3-nitro-3-buten-2-one. These predictions are derived from data for β-nitrostyrene and general principles of spectroscopy.[3][4]
Table 2.2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~ 7.40 - 7.60 | m | Aromatic protons (C₆H₅) | Chemical shift influenced by conjugation |
| ~ 7.80 - 8.00 | s | Vinyl proton (-CH=) | Deshielded due to nitro and carbonyl groups |
| ~ 2.40 | s | Methyl protons (-CH₃) | Typical for a methyl ketone |
Table 2.2.2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 195 | C=O (Ketone) | Typical for an α,β-unsaturated ketone |
| ~ 145 | C-NO₂ | Deshielded carbon attached to the nitro group |
| ~ 135 | =CH- | Vinyl carbon |
| ~ 128 - 132 | Aromatic Carbons | Range for phenyl group carbons |
| ~ 28 | -CH₃ | Methyl carbon |
Table 2.2.3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Notes |
| ~ 3100 - 3000 | C-H stretch (Aromatic & Vinyl) | Characteristic for sp² C-H bonds[5] |
| ~ 1700 - 1680 | C=O stretch (Ketone) | Shifted to lower frequency due to conjugation[6] |
| ~ 1640 - 1620 | C=C stretch (Alkene) | Conjugated alkene stretch[5] |
| ~ 1550 | N-O asymmetric stretch (Nitro) | Strong absorption, characteristic of nitro groups[7] |
| ~ 1365 | N-O symmetric stretch (Nitro) | Characteristic of nitro groups[7] |
Experimental Protocols
The synthesis of (Z)-4-Phenyl-3-nitro-3-buten-2-one would likely proceed via a Henry (nitroaldol) reaction followed by dehydration.[8][9] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[10]
Synthesis of (Z)-4-Phenyl-3-nitro-3-buten-2-one
This protocol describes a general method for the synthesis of β-nitro styrenes, adapted for the target molecule.
Reaction: Benzaldehyde + Nitroacetone → 4-hydroxy-4-phenyl-3-nitrobutan-2-one → (Z/E)-4-Phenyl-3-nitro-3-buten-2-one
Materials:
-
Benzaldehyde
-
Nitroacetone
-
A base catalyst (e.g., ammonium acetate, ethylenediamine diacetate)
-
A dehydrating agent/solvent (e.g., glacial acetic acid, toluene)
-
Reaction flask with a Dean-Stark apparatus and condenser
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzaldehyde (1.0 eq), nitroacetone (1.1 eq), and a catalytic amount of ammonium acetate (0.2 eq).[11]
-
Add a solvent that forms an azeotrope with water, such as glacial acetic acid or toluene.[11]
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction towards the dehydrated nitroalkene product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If using toluene, wash the reaction mixture with water and brine. If using acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the (Z) and (E) isomers.
Biological Activity and Signaling Pathways
α,β-unsaturated carbonyl compounds, including nitroalkenes, are known to possess a range of biological activities, such as anti-inflammatory and antioxidant effects.[1][12]
Mechanism of Action
The primary mechanism of action for many α,β-unsaturated compounds is through Michael addition.[1] The electrophilic β-carbon of the nitroalkene system is susceptible to nucleophilic attack by thiol groups of cysteine residues in proteins. This covalent modification can alter the function of target proteins and modulate cellular signaling pathways.
Nrf2-Keap1 Signaling Pathway
A key pathway modulated by electrophilic compounds is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.[2]
-
Normal Conditions: The transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.
-
Activation: Electrophilic compounds like (Z)-4-Phenyl-3-nitro-3-buten-2-one can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2.
-
Response: Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their transcription.[2]
This upregulation of endogenous antioxidant enzymes helps to protect cells from oxidative stress and inflammation.
Conclusion
While specific experimental data for (Z)-4-Phenyl-3-nitro-3-buten-2-one remains to be published, its chemical properties and biological activities can be reliably inferred from its structure and comparison with analogous compounds. As an α,β-unsaturated nitroalkene, it is a promising scaffold for further investigation in drug development, particularly in areas related to oxidative stress and inflammation. The synthetic protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and scientists to explore the potential of this and related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Henry Reaction [organic-chemistry.org]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 11. CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
